
1-(4-Cyclohexylpiperazin-1-yl)-2-(2,4-difluorophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-CYCLOHEXYLPIPERAZINO)-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CYCLOHEXYLPIPERAZINO)-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate amine precursors under controlled conditions.
Introduction of the cyclohexyl group: This step involves the alkylation of the piperazine ring with cyclohexyl halides.
Attachment of the difluorophenoxy group: This is usually done through a nucleophilic substitution reaction where the piperazine derivative reacts with a difluorophenol compound.
Formation of the ethanone moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(4-CYCLOHEXYLPIPERAZINO)-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or aryl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of piperazine derivatives with biological targets.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(4-CYCLOHEXYLPIPERAZINO)-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
1-(4-Methylpiperazino)-2-(2,4-difluorophenoxy)-1-ethanone: Similar structure but with a methyl group instead of a cyclohexyl group.
1-(4-Cyclohexylpiperazino)-2-(2,4-dichlorophenoxy)-1-ethanone: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
1-(4-CYCLOHEXYLPIPERAZINO)-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE is unique due to the presence of both the cyclohexyl and difluorophenoxy groups, which may confer distinct pharmacological properties compared to its analogs.
特性
分子式 |
C18H24F2N2O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
1-(4-cyclohexylpiperazin-1-yl)-2-(2,4-difluorophenoxy)ethanone |
InChI |
InChI=1S/C18H24F2N2O2/c19-14-6-7-17(16(20)12-14)24-13-18(23)22-10-8-21(9-11-22)15-4-2-1-3-5-15/h6-7,12,15H,1-5,8-11,13H2 |
InChIキー |
RLLKKJGCWCBRGQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14931083.png)
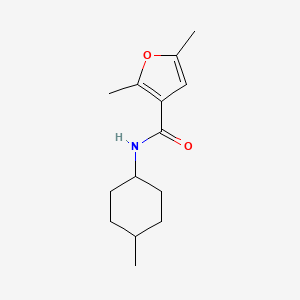
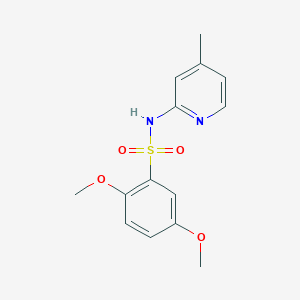
![3-chloro-4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B14931102.png)
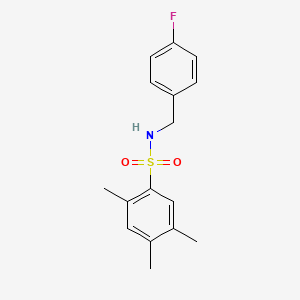
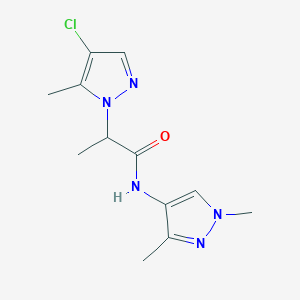
![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid](/img/structure/B14931124.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B14931128.png)
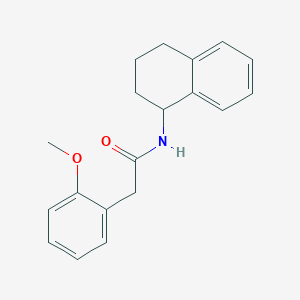

![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B14931154.png)


![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14931181.png)
